molecular formula C19H20N4OS B2761440 2-(benzylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034586-68-8

2-(benzylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2761440
CAS RN: 2034586-68-8
M. Wt: 352.46
InChI Key: PXENCHGQRBIDPA-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the imidazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Pharmacokinetics and Therapeutic Potentials

The pharmacokinetics of related compounds, such as benznidazole, have been studied in patients with Chagas disease. Benznidazole, which shares a part of the chemical backbone with the compound of interest, demonstrates favorable pharmacokinetics for repeated dose schedules, indicating its suitability for chronic conditions (Raaflaub, 1980). Similar pharmacokinetic properties in 2-(benzylthio)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide could suggest its potential for developing treatments for diseases requiring long-term medication regimes.

Diagnostic Imaging and Cancer Research

In cancer research, compounds with imidazole rings, such as those in the structure of interest, have been explored for diagnostic imaging. For example, TSPO imaging using certain imidazole-containing compounds has shown promise in predicting tumor progression in glioblastoma multiforme, suggesting that related molecules could serve as diagnostic tools or therapeutic targets in oncology (Jensen et al., 2015).

Neuropharmacology and Sleep Research

Research on imidazopyridines, a class to which our compound is structurally related, has highlighted their potential in affecting sleep patterns and neuropharmacology. Zolpidem, an imidazopyridine, has been studied for its hypnotic activity, indicating that similar compounds could be explored for managing sleep disorders and related neurological conditions (Nicholson & Pascoe, 1986).

Antioxidant and Chemopreventive Properties

The bioavailability and metabolism of ellagitannins in humans have been studied for their antioxidant and chemopreventive properties. Although not directly related, the interest in molecules with potential bioactive effects, such as antioxidative or chemopreventive actions, suggests a research avenue for the compound (Seeram et al., 2006).

Metabolic Pathways and Drug Metabolism

The metabolism of heterocyclic amines, including their identification in urine following dietary intake, provides insight into how similar compounds are processed in the human body. This research area is crucial for understanding the pharmacokinetics and potential toxicological profiles of new drugs, including those with structures similar to this compound (Kulp et al., 2000).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-18(15-25-14-16-6-2-1-3-7-16)21-10-12-23-13-11-22-19(23)17-8-4-5-9-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXENCHGQRBIDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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